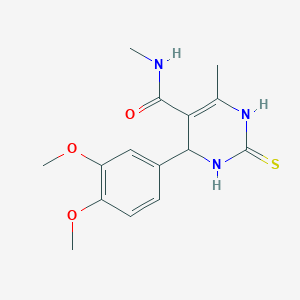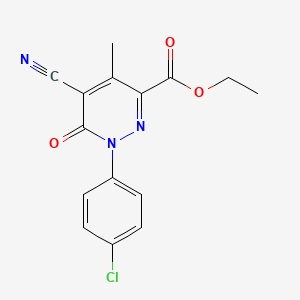![molecular formula C28H25ClN2O3 B11615929 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11615929.png)
5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxo-5-acétyl-6-(4-chlorophényl)-9-(4-méthoxyphényl)-8,9,10,11-tétrahydro-6H-benzo[b][1,4]benzodiazépine: est un composé organique complexe appartenant à la famille des benzodiazépines. Les benzodiazépines sont connues pour leurs propriétés psychoactives et sont couramment utilisées dans le traitement de l'anxiété, de l'insomnie et d'autres troubles neurologiques. Ce composé particulier se caractérise par sa structure unique, qui comprend des groupes acétyle, chlorophényle et méthoxyphényle, contribuant à ses propriétés chimiques et pharmacologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-oxo-5-acétyl-6-(4-chlorophényl)-9-(4-méthoxyphényl)-8,9,10,11-tétrahydro-6H-benzo[b][1,4]benzodiazépine implique généralement plusieurs étapes :
Formation du noyau benzodiazépine : La première étape implique la formation du noyau benzodiazépine par une réaction de cyclisation. Cela peut être réalisé en faisant réagir une ortho-diamine appropriée avec une dicétone appropriée en milieu acide.
Introduction de substituants : Les groupes chlorophényle et méthoxyphényle sont introduits par des réactions de substitution électrophile aromatique. Ces réactions nécessitent généralement l'utilisation d'acides forts ou d'acides de Lewis comme catalyseurs.
Acétylation : La dernière étape implique l'acétylation du noyau benzodiazépine. Ceci est généralement effectué à l'aide d'anhydride acétique en présence d'une base telle que la pyridine.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait l'adaptation des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté, ainsi que la mise en œuvre de procédés à flux continu afin d'améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxyphényle, conduisant à la formation de dérivés quinoniques.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en alcools.
Substitution : Les cycles aromatiques du composé peuvent subir diverses réactions de substitution, telles que l'halogénation, la nitration et la sulfonation.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme le chlore, l'acide nitrique et l'acide sulfurique sont utilisés pour les réactions de substitution.
Produits principaux
Oxydation : Dérivés quinoniques.
Réduction : Dérivés alcooliques.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes.
Biologie
En recherche biologique, le composé est étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation. Ses interactions avec diverses biomolécules fournissent des informations sur ses applications thérapeutiques potentielles.
Médecine
Sur le plan médical, ce composé est étudié pour son utilisation potentielle dans le traitement des troubles neurologiques. Son noyau benzodiazépine suggère qu'il pourrait avoir des propriétés anxiolytiques, sédatives et anticonvulsivantes.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux et produits pharmaceutiques. Ses propriétés chimiques uniques en font un composant précieux dans diverses formulations.
5. Mécanisme d'action
Le mécanisme d'action de la 7-oxo-5-acétyl-6-(4-chlorophényl)-9-(4-méthoxyphényl)-8,9,10,11-tétrahydro-6H-benzo[b][1,4]benzodiazépine implique son interaction avec le récepteur de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. En se liant au récepteur GABA, le composé renforce les effets inhibiteurs du GABA, ce qui conduit à un effet calmant sur le cerveau. Ce mécanisme est similaire à celui des autres benzodiazépines, qui sont connues pour moduler la neurotransmission GABAergique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. Its interactions with various biomolecules provide insights into its potential therapeutic applications.
Medicine
Medically, this compound is investigated for its potential use in treating neurological disorders. Its benzodiazepine core suggests it may have anxiolytic, sedative, and anticonvulsant properties.
Industry
In the industrial sector, the compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazépam : Une autre benzodiazépine présentant des propriétés anxiolytiques et sédatives similaires.
Lorazepam : Connu pour son utilisation dans le traitement de l'anxiété et de l'insomnie.
Clonazepam : Utilisé principalement pour ses propriétés anticonvulsivantes.
Unicité
Ce qui distingue la 7-oxo-5-acétyl-6-(4-chlorophényl)-9-(4-méthoxyphényl)-8,9,10,11-tétrahydro-6H-benzo[b][1,4]benzodiazépine, c'est sa combinaison unique de substituants, qui peut conférer des propriétés pharmacologiques distinctes. La présence à la fois de groupes chlorophényle et méthoxyphényle, ainsi que du groupe acétyle, peut influencer son affinité de liaison et son efficacité au niveau du récepteur GABA, ce qui pourrait conduire à des effets thérapeutiques différents par rapport à d'autres benzodiazépines.
Propriétés
Formule moléculaire |
C28H25ClN2O3 |
|---|---|
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O3/c1-17(32)31-25-6-4-3-5-23(25)30-24-15-20(18-9-13-22(34-2)14-10-18)16-26(33)27(24)28(31)19-7-11-21(29)12-8-19/h3-14,20,28,30H,15-16H2,1-2H3 |
Clé InChI |
FATVKBRQPXGICZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-butanoyl-3,3,3-trifluoro-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11615848.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11615850.png)
methyl}phenol](/img/structure/B11615851.png)
![methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11615854.png)
![6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B11615859.png)
![1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11615864.png)

![7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one](/img/structure/B11615884.png)
![N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615888.png)

![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615895.png)

![2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615917.png)
![(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615938.png)
